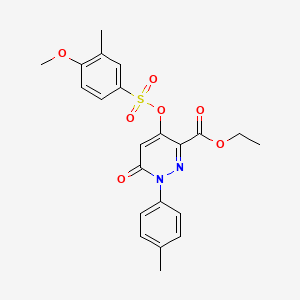

Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O7S and its molecular weight is 458.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that the compound contains a methoxyphenyl group , which is often involved in interactions with various proteins and enzymes in the body

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been known to interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Methoxyphenyl groups are often involved in pathways related to signal transduction, enzymatic reactions, and cellular metabolism . The downstream effects of these pathways can vary widely depending on the specific context and targets involved.

Pharmacokinetics

The presence of the methoxyphenyl group can potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution within the body

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information. Based on the compound’s structure, it may potentially modulate the activity of its target molecules, leading to changes in cellular functions and processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and its ability to interact with its targets . Additionally, the presence of other molecules could either facilitate or hinder the compound’s interactions with its targets.

Biologische Aktivität

Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

This compound features a dihydropyridazine core, a sulfonyl group, and various aromatic substituents, which contribute to its biological properties. The molecular formula is C22H22N2O7S and it has a molecular weight of approximately 458.49 g/mol .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate reagents to form the dihydropyridazine core.

- Functional Group Modifications : Introducing or modifying sulfonyl and carboxylate groups to enhance biological activity.

These synthetic routes allow for the exploration of different derivatives that may exhibit varying biological effects.

Antimicrobial and Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial and antioxidant activities. For instance, derivatives from the pyridazine class have shown promising results against various bacterial strains and fungi .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is hypothesized based on its structural features. Compounds with sulfonamide groups have previously demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Interaction with Biological Targets

The mechanism of action for this compound remains partially understood. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. For example, it may influence neurotransmitter systems or modulate enzyme activities related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridazine derivatives:

- Antitumor Activity : A study highlighted that similar compounds showed effective inhibition against key cancer-related kinases, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : In vitro assays revealed that certain derivatives inhibited dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, indicating possible use as immunosuppressive agents .

Summary of Key Findings

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains and fungi |

| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress |

| Anti-inflammatory | May inhibit pro-inflammatory cytokines |

| Antitumor | Inhibits key kinases involved in cancer progression |

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a dihydropyridazine core, a sulfonyl group, and various aromatic substituents. Its molecular formula is C22H22N2O7S with a molecular weight of approximately 458.49 g/mol. These structural features contribute to its diverse biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activities. Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has been hypothesized to possess activity against various bacterial strains and fungi due to its structural features that may influence microbial interactions.

Antioxidant Activity

The compound may also have potential antioxidant properties, which can scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage.

Anti-inflammatory Effects

The structural characteristics suggest possible anti-inflammatory effects, as compounds with sulfonamide groups have previously demonstrated the ability to inhibit pro-inflammatory cytokines. This could make the compound useful in treating conditions characterized by inflammation.

Antitumor Activity

Studies have shown that similar compounds can inhibit key cancer-related kinases, suggesting potential applications in cancer therapy. The inhibition of these kinases could lead to reduced tumor growth and progression.

Interaction with Biological Targets

Compounds structurally related to this compound are known to interact through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to conformational changes in target molecules, affecting their function.

Case Studies and Research Findings

Several studies have explored the biological activity of pyridazine derivatives:

- Antimicrobial Studies : In vitro assays demonstrated that derivatives exhibited effective antimicrobial properties against various pathogens.

- Enzyme Inhibition : Certain derivatives inhibited dihydroorotate dehydrogenase (DHODH), indicating potential use as immunosuppressive agents.

- Antitumor Studies : Similar compounds were found to inhibit key kinases involved in cancer progression, supporting further investigation into their therapeutic potential.

Summary of Key Findings

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains and fungi |

| Antioxidant | Potential to scavenge free radicals |

| Anti-inflammatory | May inhibit pro-inflammatory cytokines |

| Antitumor | Inhibits key kinases involved in cancer progression |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonyloxy Group

The sulfonyloxy (-OSO₂-) moiety is a key reactive site due to its electron-withdrawing nature. This group undergoes nucleophilic substitution under basic or acidic conditions. For example:

- Hydrolysis : Reaction with water or hydroxide ions leads to cleavage of the sulfonate ester bond, forming the corresponding hydroxyl derivative (Figure 1A) .

- Aminolysis : Primary or secondary amines displace the sulfonyloxy group, yielding substituted amines (Figure 1B) .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Hydrolysis | H₂O, NaOH (pH 10–12), 60°C | 4-Hydroxy derivative | |

| Aminolysis | Ethylenediamine, DMF, 80°C | 4-Amino derivative |

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

- Saponification : Treatment with aqueous NaOH yields the carboxylic acid (Figure 2A).

- Acid-Catalyzed Hydrolysis : HCl in ethanol generates the free acid, retaining the dihydropyridazine core (Figure 2B) .

Table 2: Hydrolysis Reactions

| Conditions | Reagents | Product | Yield (%) |

|---|---|---|---|

| Basic (NaOH) | 2M NaOH, 70°C | 3-Carboxylic acid derivative | 85–92 |

| Acidic (HCl) | 1M HCl, EtOH, 50°C | 3-Carboxylic acid derivative | 78–84 |

Oxidation of the Dihydropyridazine Core

The 1,6-dihydropyridazine ring is susceptible to oxidation:

- Peracid-Mediated Oxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms a fully aromatic pyridazine system (Figure 3) .

- Catalytic Oxidation : Pd/C in O₂ atmosphere oxidizes the ring, yielding pyridazine-3-carboxylate derivatives .

Key Observations :

- Oxidation selectivity depends on steric and electronic factors of substituents.

- The methoxy group on the phenyl ring stabilizes intermediates via resonance .

Condensation Reactions

The keto group at position 6 participates in condensation with nucleophiles:

- Hydrazine Formation : Reacts with hydrazines to form hydrazone derivatives (Figure 4A) .

- Schiff Base Synthesis : Condensation with primary amines yields imine-linked products (Figure 4B) .

Table 3: Condensation Reactions

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine | EtOH, reflux, 4h | 6-Hydrazone derivative | Antimicrobial agents |

| Aniline | AcOH, 100°C, 6h | 6-Imino derivative | Fluorescent probes |

Radical Reactions

The sulfonyl group participates in radical-mediated transformations:

- Hydrogen Atom Transfer (HAT) : Under UV light, the sulfonate generates sulfonamidyl radicals, enabling C–H functionalization .

- Cross-Coupling : Copper-catalyzed radical coupling with alkenes forms C–S bonds (Figure 5) .

Mechanistic Insights :

- Radical stability is enhanced by conjugation with the aromatic system .

- Selectivity for δ-carbon functionalization is attributed to 6-membered cyclic transition states .

Figures

Figure 1 : (A) Hydrolysis of sulfonyloxy group; (B) Aminolysis pathway.

Figure 2 : (A) Saponification of ethyl carboxylate; (B) Acid-catalyzed ester hydrolysis.

Figure 3 : Oxidation of dihydropyridazine to pyridazine.

Figure 4 : (A) Hydrazone formation; (B) Schiff base synthesis.

Figure 5 : Radical-mediated C–S bond formation.

Eigenschaften

IUPAC Name |

ethyl 4-(4-methoxy-3-methylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7S/c1-5-30-22(26)21-19(13-20(25)24(23-21)16-8-6-14(2)7-9-16)31-32(27,28)17-10-11-18(29-4)15(3)12-17/h6-13H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRGPWPMHWWXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.